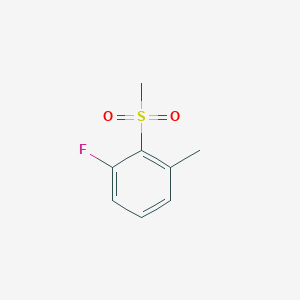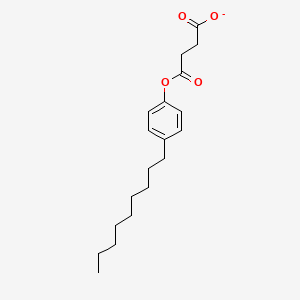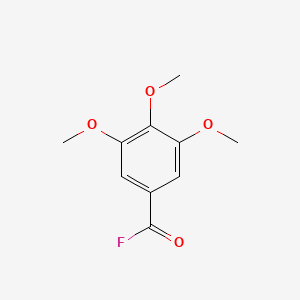
Silane, dichloro(1-methylethyl)(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dichloro(1-methylethyl)(2-methylphenyl)-: is a chemical compound with the molecular formula C10H14Cl2Si and a molecular weight of 233.20966 g/mol . This compound is characterized by the presence of a silane group bonded to two chlorine atoms, a 1-methylethyl group, and a 2-methylphenyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloro(1-methylethyl)(2-methylphenyl)- typically involves the reaction of chlorosilanes with organometallic reagents . One common method is the reaction of dichlorosilane with 1-methylethylmagnesium chloride and 2-methylphenylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of Silane, dichloro(1-methylethyl)(2-methylphenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Silane, dichloro(1-methylethyl)(2-methylphenyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Reduction Reactions: The compound can be reduced to form or using reducing agents such as or .
Oxidation Reactions: Oxidation of Silane, dichloro(1-methylethyl)(2-methylphenyl)- can lead to the formation of siloxanes or silicones using oxidizing agents like hydrogen peroxide or potassium permanganate .
Common Reagents and Conditions:
Substitution: Alcohols, amines, thiols; typically carried out in the presence of a base such as .
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like or .
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: Silanols, siloxanes.
Oxidation: Siloxanes, silicones.
Applications De Recherche Scientifique
Chemistry: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: Industrially, Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used in the production of silicone polymers and resins . It is also utilized in the manufacture of coatings and adhesives due to its excellent bonding properties .
Mécanisme D'action
The mechanism of action of Silane, dichloro(1-methylethyl)(2-methylphenyl)- involves the formation of covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen , carbon , and nitrogen atoms, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
- Silane, dichloro(1-methylethyl)phenyl-
- Silane, dichloro(1-methylethyl)(4-methylphenyl)-
- Silane, dichloro(1-methylethyl)(3-methylphenyl)-
Uniqueness: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in steric hindrance and electronic effects , making it distinct from its similar compounds .
Propriétés
Numéro CAS |
824934-48-7 |
|---|---|
Formule moléculaire |
C10H14Cl2Si |
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
dichloro-(2-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
Clé InChI |
BSSZYNIRIDEXMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si](C(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)




![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
